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Compound of Interest

Compound Name: MORF-627

Cat. No.: B15605865

An objective analysis of the preclinical safety findings for the selective integrin av36 inhibitor,
MORF-627, in a 28-day Good Laboratory Practice (GLP) oral toxicity study. This guide provides
a comparative overview for researchers, scientists, and drug development professionals.

Morphic Therapeutic's MORF-627, a potent and selective oral inhibitor of the integrin av36, was
under development for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis
(IPF), before preclinical toxicity findings halted its progression.[1][2] This comparison guide
summarizes the critical findings from the 28-day GLP oral toxicity study in cynomolgus
monkeys and contextualizes these results with other compounds targeting similar pathways.

Key Findings from the 28-Day GLP Oral Toxicity
Study of MORF-627

A 28-day GLP oral toxicity study of MORF-627 was conducted in cynomolgus monkeys to
assess its safety profile. The study design and significant findings are summarized below.

Experimental Protocol

The study involved daily oral gavage administration of MORF-627 to cynomolgus monkeys for
four weeks.[1] The vehicle used was 0.5% HPMC E4M in Nanopure water.[1] The initial dose of
180 mg/kg/day led to signs of intolerability, prompting a dose reduction.[1]
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Parameter Description

Test System Cynomolgus monkeys (N=3/sex/group)

Test Article MORF-627

Vehicle 0.5% HPMC E4M (4000 cps) in Nanopure water

(wiv)

Route of Administration

Oral gavage

Dose Volume

5 ml/kg

Dosage Levels

30, 60, and 180/120 mg/kg/day

Duration of Treatment

28 days

Summary of Toxicological Findings

The most significant and unexpected finding was the rapid induction of urinary bladder tumors.

[1][3]

Dosage Group

Key Observations

30 mg/kg/day

No MORF-627-related clinical signs or effects

on body weight and food consumption.[1]

60 mg/kg/day

No MORF-627-related clinical signs or effects

on body weight and food consumption.[1]

180/120 mg/kg/day

Initial intolerability at 180 mg/kg/day (decreased
activity, hunched posture, inappetence,
dehydration) leading to a dose reduction to 120
mg/kg/day.[1] Invasive urothelial tumors
observed in the urinary bladder of 2 out of 6
monkeys.[1] The tumors were characterized as

early-stage urothelial carcinoma.[1][3]

Notably, MORF-627 was found to be non-genotoxic in in vitro bacterial reverse mutation and

chromosomal aberration assays, suggesting a non-genotoxic mechanism for the observed
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tumorigenesis.[1][4]

Mechanism of Action and Pathway Involvement

MORF-627 is a selective inhibitor of integrin av36, which plays a crucial role in the activation of
transforming growth factor-beta (TGF-[3).[3][5] By stabilizing the bent-closed conformation of
the integrin, MORF-627 prevents it from activating latent TGF-B.[2][4] The inhibition of TGF-f3
signaling is the intended therapeutic mechanism for treating fibrosis.[3] However, the "TGF-3
paradox,” where TGF-[3 can act as both a tumor suppressor and promoter, is a potential
explanation for the observed bladder tumors.[4]
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Figure 1. MORF-627 Mechanism of Action.

Comparison with Alternative Integrin Inhibitors

Direct comparative 28-day GLP oral toxicity data for other selective av36 inhibitors is not
readily available in the public domain. However, information on other compounds targeting
integrins provides a broader context.
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Known
Development o
Compound Target(s) Toxicities/Adverse
Status/Notes
Events

Rapid induction of
Development halted

MORF-627 Selective av36 due to preclinical
toxicity.[2][4]

urinary bladder tumors
in cynomolgus
monkeys.[1]

No drug-related
serious adverse
events reported in
clinical trials to date.

PLN-74809 o ] [6] Stabilizes the

Dual avp6/av1l In clinical trials.

(Bexotegrast) extended-open
conformation of avf36,
which may lead to a
different biological

outcome.[6]

Has not shown drug-
related serious
o adverse events in
In clinical o )
GSK3008348 avp6 clinical trials.[6] Also

development. N
stabilizes the
extended-open

conformation.[6]

Development
challenges and
) emerging nonclinical
Phase 1/2a trial
IDL-2965 avpl, avp3, av36 ) data led to
terminated.[1] o
termination.[1]
Specific toxicity

findings not detailed.

It is hypothesized that the conformational state of the integrin stabilized by the inhibitor may
influence the toxicological outcome. MORF-627 stabilizes the "bent-closed" conformation, while
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compounds like PLN-74809 and GSK3008348 stabilize the "extended-open" conformation,
which induces integrin internalization.[6]
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Figure 2. 28-Day GLP Oral Toxicity Study Workflow.

Conclusion

The 28-day GLP oral toxicity study of MORF-627 in cynomolgus monkeys revealed a
significant and unexpected on-target toxicity, leading to the rapid development of urinary
bladder tumors. This finding, in the absence of genotoxicity, highlights the complex role of the
integrin avB6/TGF-f signaling pathway in tissue homeostasis and carcinogenesis. The differing
safety profiles of other integrin inhibitors that stabilize a different conformational state of the
target suggest that the specific mechanism of inhibition may be a critical determinant of
toxicological outcomes. These findings underscore the importance of thorough preclinical
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safety evaluation and provide valuable insights for the future development of therapies
targeting this pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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